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molecular formula C18H17N3O2 B8661935 1H-Pyrazole-3-carboxamide, 5-methyl-N-[4-(phenylmethoxy)phenyl]-

1H-Pyrazole-3-carboxamide, 5-methyl-N-[4-(phenylmethoxy)phenyl]-

Cat. No. B8661935
M. Wt: 307.3 g/mol
InChI Key: ROCZEJBXWJTCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018241B2

Procedure details

This compound was prepared from 4-benzyloxyaniline hydrochloride (4.0 g, 17.0 mmol) and 5-methylpyrazole-2-carboxylic acid (2.25 g, 17.8 mmol), using the same method used to prepare pyridine-2-carboxylic acid (4-benzyloxyphenyl)amide, to give the product as a solid. The product was used without further purification in the subsequent reaction. MS m/z 308 (MH+). 1H NMR(CDCl3+MeOD-d4) δ 2.34 (s, 3H), 5.06 (s, 2H), 6.62 (s, 1H), 6.96 (d, 2H), 7.31 (m, 7H) and 7.58 (d, 1H).
Name
4-benzyloxyaniline hydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Name
5-methylpyrazole-2-carboxylic acid
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(OC1C=CC(N)=CC=1)C1C=CC=CC=1.[CH3:17][C:18]1[CH:19]=[CH:20][N:21](C(O)=O)[N:22]=1.[CH2:26]([O:33][C:34]1[CH:39]=[CH:38][C:37]([NH:40][C:41](C2C=CC=CN=2)=[O:42])=[CH:36][CH:35]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH2:26]([O:33][C:34]1[CH:39]=[CH:38][C:37]([NH:40][C:41]([C:20]2[CH:19]=[C:18]([CH3:17])[NH:22][N:21]=2)=[O:42])=[CH:36][CH:35]=1)[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:0.1|

Inputs

Step One
Name
4-benzyloxyaniline hydrochloride
Quantity
4 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
Name
5-methylpyrazole-2-carboxylic acid
Quantity
2.25 g
Type
reactant
Smiles
CC=1C=CN(N1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(=O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(=O)C1=NNC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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